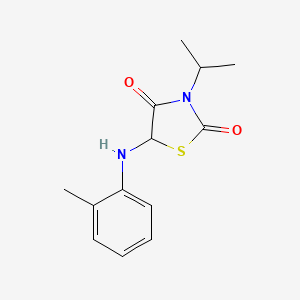

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

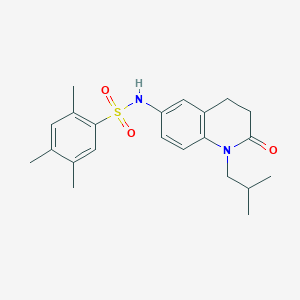

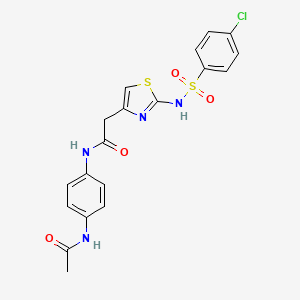

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, also known as ITD, is a thiazolidine derivative. It has a molecular formula of C13H16N2O2S and a molecular weight of 264.34. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

Thiazolidine motifs, which include 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidine motif, which is a part of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, is a five-membered heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis

Thiazolidine motifs, including 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, are used as vehicles in the synthesis of valuable organic combinations . They have been synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .Aplicaciones Científicas De Investigación

- Researchers have investigated the antimicrobial potential of this compound against various bacterial and fungal strains. The synthesized analogues showed moderate to promising activity against microbial species, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .

- The compound was evaluated for its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Among the synthesized analogues, one specific molecule (H5) exhibited significant antioxidant activity (IC50 = 14.85 μg/mL) .

- The anticancer potential of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione derivatives was assessed against DU-145 cancer cell lines using the MTT assay. While the results indicated mild anticancer activity, further investigations may reveal additional insights .

- In-silico ADME (absorption, distribution, metabolism, and excretion) studies were conducted to evaluate the drug-likeness of the synthesized analogues. All compounds were found to be drug-like, which is essential for their potential as pharmaceutical agents .

- Physicochemical parameters and spectral techniques (such as 1H-NMR, IR, and MS) were used to establish the chemical structures of the synthesized molecules .

- Researchers explored the impact of various substituents on the aliphatic/aromatic amines used in the synthesis of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione derivatives. These substituents significantly influenced the compound’s antimicrobial, antioxidant, and anticancer properties .

Antimicrobial Activity

Antioxidant Properties

Anticancer Research

Drug-Likeness Assessment

Chemical Structure Elucidation

Structure-Activity Relationship (SAR)

Mecanismo De Acción

Target of Action

The primary targets of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play a crucial role in cell proliferation and survival, making them key targets in cancer therapy .

Mode of Action

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione interacts with its targets by inhibiting the tyrosine kinases of VEGFR-2 and EGFR . This inhibition disrupts the signaling pathways that promote cell growth and division, thereby exerting an anticancer effect .

Biochemical Pathways

The compound affects the VEGFR-2 and EGFR pathways, which are involved in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione can prevent tumor growth and metastasis .

Pharmacokinetics

These compounds are designed to improve selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has shown significant anticancer activities against various human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .

Action Environment

The action, efficacy, and stability of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s worth noting that the design and synthesis of thiazolidine-2,4-dione derivatives often consider factors such as atom economy, cleaner reaction profile, and catalyst recovery .

Direcciones Futuras

Thiazolidine motifs, including 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety, and future research could focus on developing multifunctional drugs and improving their activity .

Propiedades

IUPAC Name |

5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWXSPNBNZNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)